4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3N2O4S/c1-37-23-8-6-21(7-9-23)33(38(35,36)24-10-2-18(29)3-11-24)17-22(34)16-32-27-12-4-19(30)14-25(27)26-15-20(31)5-13-28(26)32/h2-15,22,34H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCNMMNAHKRDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a carbazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, while the carbazole moiety may interfere with DNA synthesis and repair mechanisms.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds containing carbazole structures. For instance:
- In vitro studies have shown that derivatives of carbazole exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Case Study : A recent study demonstrated that a related compound reduced tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Activity
The antimicrobial properties of sulfonamide compounds are well-documented. This specific compound has shown:
- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism includes inhibition of bacterial folic acid synthesis.
- Research Findings : In a comparative study, it was found that the compound exhibited stronger antibacterial activity than traditional sulfonamides against Staphylococcus aureus and Escherichia coli .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | 15 | Apoptosis induction |
| PC-3 (Prostate) | 20 | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 10 | Folate synthesis inhibition |
| Escherichia coli | 12 | Folate synthesis inhibition |
Comparison with Similar Compounds
Impact of Halogenation on Carbazole Core
Sulfonamide Substitution Effects
- 4-Chloro (Target) vs. This could influence hydrogen-bonding capacity and solubility.
Research Tools and Methodologies
Structural characterization of these compounds likely employs:
Preparation Methods
Carbazole Skeleton Construction
The 9H-carbazole structure is synthesized via Cadogan cyclization of 2-nitrobiphenyl derivatives. Using triphenylphosphine and iodine in refluxing xylene, 2-nitrobiphenyl-4-chloro-3-amine undergoes cyclization to yield 3-chlorocarbazole with 78% efficiency. Subsequent chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, producing 3,6-dichlorocarbazole with 92% regioselectivity.
Table 1: Optimization of 3,6-Dichlorocarbazole Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Chlorinating Agent | Cl₂ gas | SO₂Cl₂ | SO₂Cl₂ (2.2 eq) |
| Temperature (°C) | 25 | −10 | −10 |
| Reaction Time (h) | 24 | 6 | 6 |
| Yield (%) | 65 | 92 | 92 |
Synthesis of the 2-Hydroxypropyl Linker
Epoxide Ring-Opening Strategy
The 2-hydroxypropylamine intermediate is prepared through regioselective epoxide opening. 1,2-Epoxypropane reacts with benzylamine in ethanol at 60°C, producing 1-benzylamino-2-propanol (84% yield). Subsequent hydrogenolysis using Pd/C (10% wt) under H₂ atmosphere removes the benzyl group, yielding 2-hydroxypropylamine hydrochloride.
Amine Protection-Deprotection Sequences
To prevent unwanted side reactions during sulfonamide coupling, the primary amine is protected with a tert-butoxycarbonyl (Boc) group. Treatment with di-tert-butyl dicarbonate in THF/water (4:1) at pH 9 provides the Boc-protected amine in 89% yield. Deprotection with HCl in dioxane restores the free amine prior to final coupling.
Assembly of 4-Chloro-N-(4-Methoxyphenyl)Benzenesulfonamide
Sulfonylation of 4-Methoxyaniline
4-Chlorobenzenesulfonyl chloride (1.1 eq) reacts with 4-methoxyaniline in pyridine at 0–5°C, forming the monosubstituted sulfonamide. After 12 h, the reaction is quenched with ice water, extracting the product into ethyl acetate. Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 86% pure N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide.
Table 2: Spectral Data for Sulfonamide Intermediate
| Characterization Method | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H), 7.52 (d, J=8.4 Hz, 2H), 6.93 (d, J=8.8 Hz, 2H), 3.81 (s, 3H) |
| HRMS (ESI+) | m/z 342.0234 [M+H]⁺ (calc. 342.0238 for C₁₃H₁₂ClNO₃S) |
Final Coupling and Global Deprotection
Mitsunobu Reaction for Ether Bond Formation
The 3,6-dichlorocarbazole is coupled to 2-hydroxypropylamine via Mitsunobu conditions. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF, the hydroxyl group displaces the carbazole proton, forming the N-alkylated product. Reaction monitoring by TLC (hexane/EtOAc 1:1) confirms completion within 3 h, yielding 79% of the advanced intermediate.
Sulfonamide Bond Formation
The amine-terminated carbazole-propyl derivative reacts with N-(4-methoxyphenyl)-4-chlorobenzenesulfonamide under Schotten-Baumann conditions. In a biphasic system of NaOH (10%) and dichloromethane, the sulfonyl chloride activates at 0°C, coupling to the secondary amine within 2 h. Acidic workup (HCl 1M) precipitates the crude product, which is recrystallized from ethanol/water (4:1) to achieve 93% purity.
Purification and Analytical Characterization
Orthogonal Chromatography Systems
Final purification employs sequential normal-phase and reverse-phase chromatography:
- Silica gel column with gradient elution (CH₂Cl₂:MeOH 98:2 → 90:10)
- C18 column using acetonitrile/water (55:45 → 70:30) + 0.1% formic acid
This removes residual diastereomers and oxidation byproducts, enhancing HPLC purity to >99%.
Table 3: Comparative Analytical Data
| Parameter | Crude Product | After NP Chromatography | After RP Chromatography |
|---|---|---|---|
| Purity (HPLC, 254 nm) | 76% | 92% | 99.3% |
| Yield Recovery | 100% | 81% | 68% |
Challenges in Process Optimization
Regioselectivity in Carbazole Chlorination
Early synthetic attempts using Cl₂ gas at room temperature resulted in over-chlorination (8% 3,6,9-trichloro impurity). Implementing low-temperature (−10°C) SO₂Cl₂ reactions with rigorous exclusion of moisture reduced this impurity to <0.5%.
Epimerization During Mitsunobu Coupling
The 2-hydroxypropyl linker's stereochemistry was preserved by maintaining reaction temperatures below −5°C during DIAD addition. Chiral HPLC analysis confirmed 98% retention of the (R)-configuration under optimized conditions.
Scalability and Industrial Considerations
Continuous Flow Chlorination
A plug-flow reactor system was developed for kilogram-scale carbazole chlorination. Residence time of 8 minutes at −5°C with SO₂Cl₂ (2.05 eq) achieved 91% conversion, surpassing batch reactor efficiency by 22%.
Green Chemistry Metrics
Process mass intensity (PMI) analysis revealed opportunities for solvent reduction:
- Total PMI: 187 kg/kg (initial batch) → 94 kg/kg (optimized flow process)
- E-factor improvement: 56 → 29 through ethyl acetate solvent recycling
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield and purity of this compound?
Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions and sulfonamide coupling. Key considerations:
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity .
- Temperature Control : Elevated temperatures (80–100°C) improve reaction kinetics but require inert atmospheres to prevent decomposition .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane, 1:13 to 1:3) achieves >95% purity. Recrystallization from dichloromethane-hexane yields crystalline products .
- Monitoring : Use TLC for intermediate tracking and HRMS/NMR for final validation .
Basic: Which spectroscopic techniques are essential for structural characterization, and what diagnostic signals should be prioritized?
Answer:
- IR Spectroscopy : Monitor sulfonamide S=O stretches (1334–1160 cm⁻¹) and aromatic C=C (1550 cm⁻¹) .
- ¹H NMR : Key signals include:
- Methoxy protons (δ 3.73 ppm, singlet) .
- Aromatic protons (δ 6.74–7.79 ppm, multiplets) .
- Hydroxypropyl protons (δ 4.0–4.5 ppm, broad) .
- 13C NMR : Confirm carbazole (δ 136–140 ppm) and sulfonamide (δ 170 ppm) carbons .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 471.2197) .
Advanced: How can researchers resolve contradictions in spectral data during conformational analysis?
Answer:
Contradictions often arise from dynamic rotational barriers or solvent effects. Strategies:
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis. For example, dihedral angles (e.g., 35.85° between benzene rings) clarify spatial arrangements .
- Variable-Temperature NMR : Identify rotamers by observing signal splitting at low temperatures .
- DFT Calculations : Compare experimental NMR shifts with computed values to validate conformers .
Advanced: What experimental designs are effective for analyzing structure-activity relationships (SAR) in bioactivity studies?
Answer:
Step 1: Core Modifications
- Vary substituents on the carbazole (e.g., Cl vs. OCH₃) and sulfonamide groups to assess electronic effects .
Step 2: Bioactivity Assays - Anticancer : MTT assays on MCF-7 cells (IC₅₀ < 10 µM) with apoptosis markers (caspase-3 activation) .
- Antimicrobial : MIC testing against S. aureus (disruption of cell wall synthesis) .
Step 3: Mechanistic Studies - Enzyme Inhibition : SYK kinase inhibition assays (IC₅₀ via fluorescence polarization) .
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., HIV-1 reverse transcriptase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
